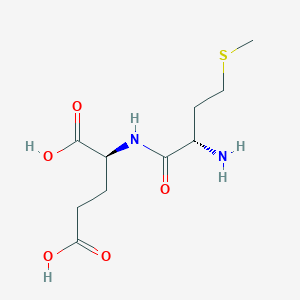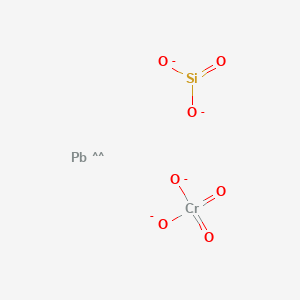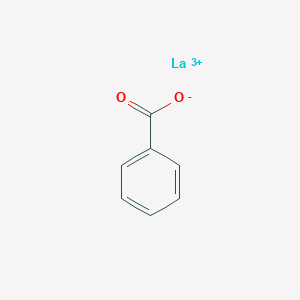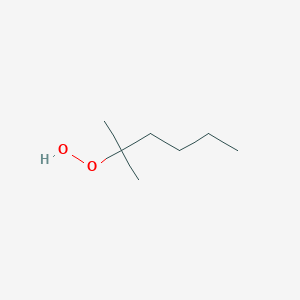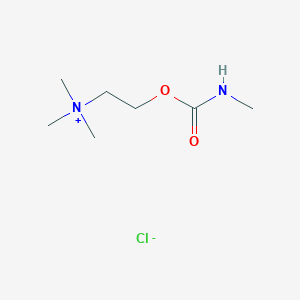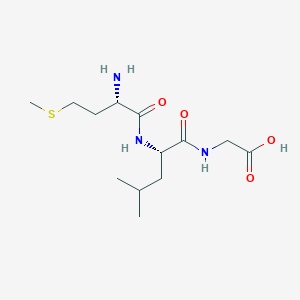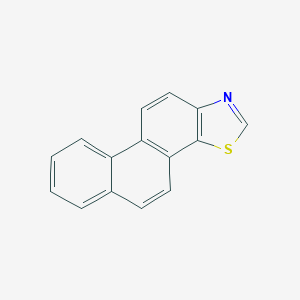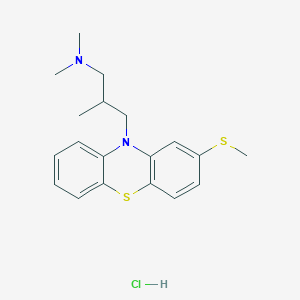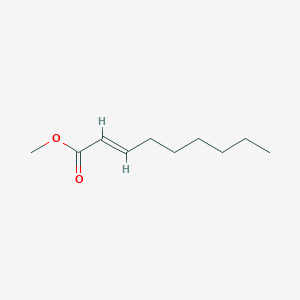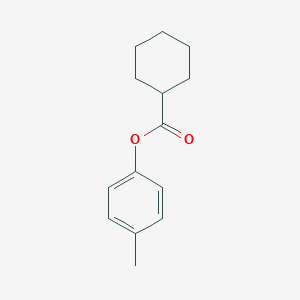
4-Methylphenyl cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl cyclohexanecarboxylate, also known as Methyl 4-methylcyclohexanecarboxylate, is an organic compound used in various scientific research applications. It is a white crystalline powder with a molecular formula of C12H18O2 and a molecular weight of 194.27 g/mol.
Mecanismo De Acción
The mechanism of action of 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate is not well understood, but it is believed to act as a nucleophile in organic reactions. It may also act as a substrate for enzymes in biological systems.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate. However, it is not believed to have any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate in lab experiments is its availability and relatively low cost. However, its limited solubility in water may pose challenges in some experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate. One area of interest is its potential as a starting material for the synthesis of new pharmaceuticals or agrochemicals. Additionally, further research into its mechanism of action and potential biological activity may uncover new applications for this compound.
Métodos De Síntesis
The synthesis of 4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate can be achieved through the esterification of 4-methylcyclohexanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Aplicaciones Científicas De Investigación
4-4-Methylphenyl cyclohexanecarboxylatephenyl cyclohexanecarboxylate has been used in various scientific research applications, particularly in the field of organic chemistry. It has been used as a starting material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
14224-22-7 |
|---|---|
Nombre del producto |
4-Methylphenyl cyclohexanecarboxylate |
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(4-methylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C14H18O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
Clave InChI |
ROILWCFQYYHWEB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2CCCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)OC(=O)C2CCCCC2 |
Otros números CAS |
14224-22-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
